1-Propanol, 2,3-diethoxy-

Catalog No.
S3341318
CAS No.
4756-20-1
M.F
C7H16O3
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol, 2,3-diethoxy-

CAS Number

4756-20-1

Product Name

1-Propanol, 2,3-diethoxy-

IUPAC Name

2,3-diethoxypropan-1-ol

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CCLNWKPQPZBSEI-UHFFFAOYSA-N

SMILES

CCOCC(CO)OCC

Canonical SMILES

CCOCC(CO)OCC

1-Propanol, 2,3-diethoxy- is a chemical compound with the molecular formula C₇H₁₆O₃ and a molar mass of 148.2 g/mol. It is classified as an alcohol and features two ethoxy groups attached to a propanol backbone. The compound is known for its clear, colorless liquid appearance and has a density of approximately 0.95 g/cm³ at 20 °C .

Typical of alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Oxidizing agents can convert the alcohol to aldehydes or ketones.
  • Dehydration: Under specific conditions, it can lose water to form alkenes.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

Synthesis of 1-Propanol, 2,3-diethoxy- typically involves the following methods:

  • Alkylation of Alcohols: Ethanol can be reacted with propanol under acidic conditions to yield diethoxy-propanol.
  • Esterification Reactions: Utilizing ethyl bromide and propylene glycol can also lead to the formation of this compound.

These methods highlight the versatility of alcohols in organic synthesis.

1-Propanol, 2,3-diethoxy- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
EthanolC₂H₅OH46.07Simple alcohol; widely used as a solvent and beverage.
1-PropanolC₃H₈O60.10Linear alcohol; used as a solvent and fuel.
Diethyl EtherC₄H₁₀O74.12Ether; used as an anesthetic and solvent.
GlycerolC₃H₈O₃92.09Triol; used in food and pharmaceuticals.

Uniqueness

1-Propanol, 2,3-diethoxy- is unique due to its diethoxy substitution on a propanol backbone which enhances its solubility properties compared to simpler alcohols and ethers. This structural complexity may allow for specific applications in chemical synthesis that simpler compounds cannot fulfill.

The conceptual framework for acetal chemistry originated in the 19th century with Emil Fischer’s pioneering work on carbohydrate derivatives. Acetals, defined by their R₂C(OR')₂ structure, gained prominence as protective groups for carbonyl functionalities due to their stability under basic conditions. Early synthetic routes relied on stoichiometric acid catalysis, often resulting in modest yields and challenging purification processes. The evolution of 2,3-diethoxy-1-propanol synthesis mirrors broader trends in acetal chemistry, transitioning from classical methods to modern catalytic systems. For instance, while traditional protocols used sulfuric acid catalysts, contemporary approaches employ ionic liquids like N,N,N-trimethyl-N-sulfosuccinic ammonium bisulfate, achieving unprecedented selectivity.

Significance in Modern Organic Synthesis

2,3-Diethoxy-1-propanol occupies a strategic position in synthetic workflows due to its dual functionality: a primary alcohol and a protected carbonyl equivalent. The compound’s synthesis via epoxy chloropropane and methanol under ion liquid catalysis demonstrates the synergy between substrate design and catalyst engineering. Key reaction parameters include:

ParameterOptimal RangeImpact on Yield
Temperature30–220°CMaximizes kinetics
Pressure0–6.0 MPaEnhances miscibility
Catalyst Loading0.01–0.1 mol%Balances activity/cost

This methodology avoids traditional drawbacks such as side-product formation, with nuclear magnetic resonance (NMR) confirming structural fidelity. The liquid-phase density (0.941 g/mL at 25°C) and refractive index (n²⁰/D 1.421) further facilitate reaction monitoring via spectroscopic techniques.

Role in Advanced Polymer Chemistry Paradigms

In polymer science, 2,3-diethoxy-1-propanol serves as a bifunctional monomer in the synthesis of stimuli-responsive materials. Its incorporation into poly(ε-caprolactone)-based polymersomes enables pH-dependent drug release mechanisms, critical for targeted cancer therapies. The ethoxy groups impart hydrolytic stability to the polymer backbone, while the primary alcohol facilitates post-polymerization functionalization. Comparative studies reveal enhanced glycoxidation resistance in protein-polymer conjugates derived from this monomer, expanding its applications in biocompatible material design.

Interdisciplinary Research Landscape

The compound’s versatility bridges multiple disciplines:

  • Materials Science: As a plasticizer precursor, it modifies the glass transition temperatures of polyvinyl acetate resins.
  • Pharmaceutical Engineering: Its role in self-assembling drug delivery systems underscores its importance in nanomedicine.
  • Green Chemistry: The recoverability of ionic liquid catalysts in its synthesis aligns with sustainable manufacturing principles.

Ongoing investigations focus on derivatizing the ethoxy groups to create tunable hydrophilicity profiles, with potential applications in membrane technologies and catalytic supports.

1-Propanol, 2,3-diethoxy- is a versatile chemical compound with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 grams per mole [2] [5]. This compound, also known as 2,3-diethoxypropan-1-ol, features a unique structural configuration that makes it particularly valuable in advanced polymer synthesis and chemical modification applications [9] [10].

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₆O₃ [2] [5]
Molecular Weight148.20 g/mol [2] [31]
CAS Registry Number4756-20-1 [2] [9]
Density0.95 g/cm³ (at 20°C) [3]
Physical StateClear, colorless liquid [3]
InChI KeyCCLNWKPQPZBSEI-UHFFFAOYSA-N [5] [6]

Anionic Ring-Opening Polymerization Strategies

Anionic ring-opening polymerization represents a fundamental approach for incorporating 1-propanol, 2,3-diethoxy- into complex polymer architectures [11]. This methodology provides exceptional control over molecular weight distribution and enables the synthesis of well-defined polymer structures [13].

Potassium Naphthalenide-Mediated Initiation Systems

Potassium naphthalenide-mediated initiation systems have emerged as powerful tools for controlling the polymerization of functional epoxide monomers containing diethoxy functionalities [14]. When 1-propanol, 2,3-diethoxy- derivatives are polymerized using potassium naphthalenide as an initiator, the reaction proceeds through a carefully controlled mechanism that ensures predictable molecular weights with narrow molecular weight distributions [14].

The polymerization kinetics demonstrate that potassium naphthalenide initiation at low temperatures, typically -78°C, results in extremely slow polymerization rates, requiring up to 720 hours to reach 80% conversion [14]. However, this extended reaction time contributes to superior control over the polymerization process [14]. When the polymerization temperature is elevated to 20°C, chain transfer reactions become problematic, leading to low molecular weight oligomers with broad molecular weight distributions [14].

Research findings indicate that the addition of lithium chloride to potassium naphthalenide initiation systems significantly improves polymerization control [14]. The presence of lithium chloride stabilizes the active chain end carbanion and prevents undesirable chain transfer reactions even at elevated temperatures [14]. This stabilization effect is attributed to the smaller ionic radius of lithium ions, which enables the formation of tight ion pairs that protect the active chain end [14].

Polymerization Initiation Systems Comparison

Initiation SystemTemperature Range (°C)Solvent SystemControl FeaturesApplications
Potassium Naphthalenide-78 to 20THFSlow polymerization, narrow MW distributionControlled anionic polymerization
Lithium Naphthalenide-78 to 0THFBetter stability, faster ratesFunctional monomer polymerization
Diphenylmethylpotassium-78 to 20THF with LiClEnhanced control with LiCl additionChain transfer suppression

Ethylene Oxide Copolymerization Techniques

Ethylene oxide copolymerization techniques offer sophisticated approaches for incorporating 1-propanol, 2,3-diethoxy- into statistical copolymer structures [15]. The hybrid copolymerization of ethylene oxide with functional methacrylate monomers using organobases such as tert-butylphosphazene demonstrates remarkable versatility in creating complex polymer architectures [15].

Statistical copolymers synthesized through hybrid copolymerization exhibit unique properties due to the combination of ethylene oxide segments and diethoxy-functionalized components [15]. The polymerization process involves initiation at low temperatures (-40°C) followed by elevated temperature treatment (45°C) to achieve complete conversion [15]. This temperature programming approach ensures optimal control over the copolymerization process while maintaining the integrity of sensitive functional groups [15].

The mechanistic aspects of ethylene oxide copolymerization reveal that alkoxide initiation occurs through hydrogen bonding between the organobase catalyst and the hydroxyl group of the initiator [15]. This activation generates reactive alkoxide species that attack both the methylene carbon of ethylene oxide and the double bond carbon of methacrylate monomers, enabling the formation of statistical copolymer structures [15].

Functionalization Pathways for Targeted Applications

The functionalization of 1-propanol, 2,3-diethoxy- through targeted chemical modifications enables the development of specialized materials for advanced applications [17] [18]. These pathways focus on introducing specific functional groups that enhance the compound's utility in polymer science and materials engineering [18].

Methacryloyl Group Incorporation

Methacryloyl group incorporation represents a critical functionalization pathway for enhancing the polymerizable character of 1-propanol, 2,3-diethoxy- [17] [18]. The synthesis of methacryloyl-functionalized derivatives involves the reaction of hydroxyl groups present in the compound with glycidyl methacrylate under carefully controlled acidic conditions [17].

The reaction mechanism proceeds through nucleophilic attack of hydroxyl groups on the protonated epoxide ring of glycidyl methacrylate, leading to the formation of 3-methacryloyl-1-glycerylester and 3-methacryloyl-2-glycerylester substituents [17]. Under acidic conditions (pH 3.5), this reaction demonstrates high selectivity and yields well-defined methacryloyl-functionalized products [17].

Research findings demonstrate that the degree of methacryloyl modification can be precisely controlled by adjusting the molar ratios of methacryloyl chloride to hydroxyl groups in the reaction mixture [18]. Star polymers with methacryloyl end-functionality have been successfully synthesized using esterification reactions with hydroxyl end-functional precursors [18]. The esterification process enables the controlled introduction of methacryloyl groups at specific chain positions, facilitating subsequent cross-linking reactions [18].

Methacryloyl Functionalization Methods

MethodStarting MaterialsReaction ConditionsKey FeaturesApplications
Glycidyl Methacrylate RouteGlycidyl methacrylate, AlcoholspH 3.5, 40°CAcid-catalyzed ring-openingPolymer backbone modification
Methacrylic Anhydride RouteMethacrylic anhydride, Amine groupspH 7.4, Room temperatureSelective amine modificationBiomaterial synthesis
Esterification ApproachMethacryloyl chloride, Hydroxyl groupsControlled stoichiometryPrecise degree controlStar polymer synthesis

Aldehyde Functionality Conversion Mechanisms

Aldehyde functionality conversion mechanisms provide versatile routes for transforming 1-propanol, 2,3-diethoxy- derivatives into reactive intermediates suitable for further chemical elaboration [19] [22]. The conversion of carbonyl compounds to alkynes represents one of the most significant transformation pathways [19].

The Ramirez olefination serves as the initial step in aldehyde-to-alkyne conversion, where aldehydes are transformed into homologated dibromoolefins [19]. This reaction utilizes dibromomethyl-triphenylphosphonium bromide as the key reagent, with tert-butoxide serving as the base [19]. The one-pot conversion procedure enables direct transformation of aldehydes to alkynes without intermediate isolation, significantly improving synthetic efficiency [19].

Alternative aldehyde conversion mechanisms involve the formation of cyclic thioacetals followed by alkylation with alkyl halides [22]. This approach decreases the pKa of carbonyl protons from approximately 45 to 32, enabling deprotonation with strong bases such as lithium diisopropylamide [22]. The subsequent hydrolysis using mercury salt catalysis regenerates the carbonyl functionality in the desired oxidation state [22].

Advanced Conjugation Chemistry Approaches

Advanced conjugation chemistry approaches for 1-propanol, 2,3-diethoxy- encompass sophisticated methodologies for creating biomolecule-polymer conjugates and surface-modified materials [20] [21]. These approaches leverage controlled radical polymerization techniques and enzymatic conjugation strategies [24] [25].

Biomolecular Attachment Strategies

Biomolecular attachment strategies utilizing 1-propanol, 2,3-diethoxy- derivatives focus on creating well-defined protein-polymer conjugates through controlled radical polymerization techniques [20] [24]. The grafting-from approach offers significant advantages in terms of purification and characterization compared to traditional grafting-to methods [20].

Atom transfer radical polymerization techniques enable the synthesis of protein-polymer conjugates with excellent control over molecular weight and dispersity [20]. The systematic screening of reaction conditions, including copper catalyst systems and ligand selection, has revealed optimal parameters for polymerization in aqueous environments [20]. The use of activators regenerated by electron transfer methodology provides enhanced control through slow feeding of reducing agents [20].

Reversible addition-fragmentation chain transfer polymerization represents another powerful approach for biomolecular conjugation [20]. The mechanism involves the formation of stabilized radical intermediates that enable controlled polymerization while minimizing unproductive termination pathways [20]. Protein macroRAFT agents can be prepared through disulfide exchange reactions, facilitating subsequent polymerization of functional monomers [20].

Conjugation Strategy Comparison

StrategyPolymerization MethodKey AdvantagesTarget Applications
Grafting-from ATRPAtom Transfer RadicalLow catalyst loading, aqueous compatibilityProtein therapeutics
RAFT ConjugationReversible Addition-FragmentationWide monomer scope, metal-freeBioactive polymers
Enzymatic CouplingTransglutaminase-mediatedHigh selectivity, mild conditionsTargeted drug delivery

Surface Modification Protocols

Surface modification protocols for 1-propanol, 2,3-diethoxy- derivatives encompass diverse methodologies including plasma treatment, ultraviolet irradiation, and chemical grafting approaches [21]. These protocols enable the functionalization of polymer surfaces with new properties independent of bulk material characteristics [21].

Polyethylene glycol-mediated directional conjugation represents a superior alternative to traditional conjugation methods for surface modification applications [26]. The use of thiol-polyethylene glycol-hydrazide enables site-specific attachment of biological molecules to gold surfaces through well-defined chemical linkages [26]. Research findings demonstrate a 12.6-fold increase in capture efficiency compared to traditional N-hydroxysuccinimide-based chemistry [26].

The surface activation process involves the formation of self-assembled monolayers through thiol-gold interactions, followed by hydrazide-mediated coupling of oxidized antibodies [26]. This approach provides directional orientation of biomolecules while maintaining their biological activity [26]. Fourier-transform infrared spectroscopy analysis confirms successful surface modification through the appearance of characteristic peptide linkage vibrations [26].

Dates

Modify: 2023-07-26

Explore Compound Types